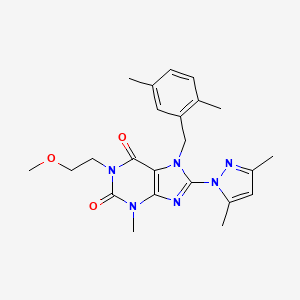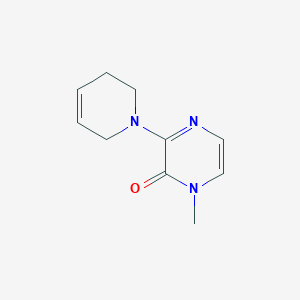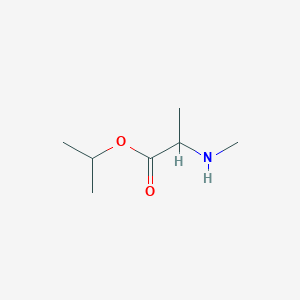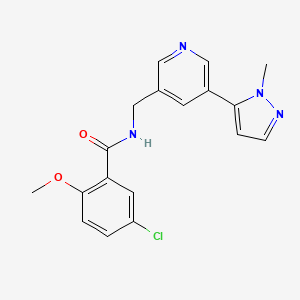![molecular formula C15H19N5O2 B2647383 N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199041-08-0](/img/structure/B2647383.png)
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide, commonly known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a pyrazolopyridine derivative that has been synthesized using various methods.
Mecanismo De Acción
PAPP works by inhibiting the activity of a specific enzyme called ADAM10. ADAM10 plays a crucial role in the processing of various proteins, including amyloid precursor protein (APP), which is involved in the formation of amyloid-beta peptides. By inhibiting the activity of ADAM10, PAPP reduces the production of amyloid-beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PAPP has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PAPP is its potential use in treating various diseases, including cancer and Alzheimer's disease. PAPP has also been shown to have a high degree of selectivity towards ADAM10, which makes it a promising candidate for drug development. However, one of the limitations of PAPP is its low solubility, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of PAPP. One of the areas of research is to develop more efficient synthesis methods for PAPP. Another area of research is to study the potential use of PAPP in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, researchers could investigate the use of PAPP in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential use of PAPP as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of PAPP involves the reaction of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-2-amine with 3-(prop-2-enoylamino)propanoic acid. The reaction is carried out in the presence of a coupling agent and a base. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
PAPP has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of PAPP is in the field of cancer research. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis. PAPP has also been studied for its potential use in treating Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-13(21)16-6-5-14(22)19-12-7-11-8-18-20(10(2)3)15(11)17-9-12/h4,7-10H,1,5-6H2,2-3H3,(H,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQGUGNFIGGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
![N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2647309.png)


![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)